An In-Depth Technical Guide to Dox-Ph-PEG1-Cl and its Role in PROTACs
An In-Depth Technical Guide to Dox-Ph-PEG1-Cl and its Role in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately impacting the efficiency and selectivity of protein degradation.
This guide provides a comprehensive overview of a specific polyethylene glycol (PEG)-based linker, Dox-Ph-PEG1-Cl, also known as PROTAC Linker 34. We will delve into its chemical properties, its role in the synthesis of potent PROTACs, and its application in the degradation of key cancer targets, with a focus on the well-characterized PROTAC, ACBI1.
Dox-Ph-PEG1-Cl: Chemical Profile
Dox-Ph-PEG1-Cl is a PEG-based PROTAC linker used in the synthesis of PROTACs. Contrary to what its name might suggest, the "Dox" component does not refer to Doxorubicin. Instead, it denotes a 1,3-dioxolane group attached to a phenyl ring.
| Property | Value |
| Systematic Name | 2-(4-(2-Chloroethoxy)phenyl)-1,3-dioxolane |
| Synonym | PROTAC Linker 34 |
| CAS Number | 773095-86-6 |
| Molecular Formula | C₁₁H₁₃ClO₃ |
| Molecular Weight | 228.67 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and other organic solvents |
The chloroethoxy group provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis. The PEG component enhances solubility and can influence the physicochemical properties of the final PROTAC molecule.
Application in the Synthesis of ACBI1: A Potent Degrader of BAF Complex Subunits
A prominent example of the application of a linker derived from the Dox-Ph-PEG1-Cl scaffold is in the structure-based design of ACBI1 , a potent and cooperative degrader of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2] These proteins are key components of the BAF chromatin remodeling complex, which plays a crucial role in regulating gene expression. Dysregulation of the BAF complex is implicated in various cancers.[3][4]
ACBI1 is composed of a bromodomain ligand that binds to SMARCA2/4 and PBRM1, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] While the exact synthesis in the primary literature does not explicitly name Dox-Ph-PEG1-Cl, the linker in ACBI1 is a closely related derivative, demonstrating the utility of this chemical scaffold.
Quantitative Data for ACBI1
The efficacy of ACBI1 has been demonstrated through the determination of its half-maximal degradation concentration (DC₅₀) in various cell lines.
| Target Protein | Cell Line | DC₅₀ (nM) | Reference |
| SMARCA2 | MV-4-11 | 6 | |
| SMARCA4 | MV-4-11 | 11 | |
| PBRM1 | MV-4-11 | 32 | |
| SMARCA2 | NCI-H1568 | 3.3 | |
| PBRM1 | NCI-H1568 | 15.6 |
Signaling Pathway and Mechanism of Action
The BAF (SWI/SNF) complex is a key regulator of chromatin structure and gene expression. By hydrolyzing ATP, its ATPase subunits, SMARCA2 and SMARCA4, can remodel nucleosomes, thereby controlling the accessibility of DNA to transcription factors. In certain cancers, the loss or mutation of one BAF subunit can create a dependency on another, presenting a therapeutic vulnerability.
ACBI1 targets the bromodomains of SMARCA2 and SMARCA4, bringing them into proximity with the VHL E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of these ATPase subunits, disrupting the function of the BAF complex and inducing anti-proliferative effects and apoptosis in cancer cells dependent on these proteins.
Experimental Protocols
Synthesis of ACBI1
The synthesis of ACBI1 is a multi-step process involving the preparation of the bromodomain ligand, the VHL ligand, and the linker, followed by their conjugation. The detailed synthesis is provided in the supplementary information of Farnaby et al., 2019. The general workflow involves:
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Synthesis of the Bromodomain Ligand: A multi-step synthesis starting from commercially available precursors to yield the SMARCA2/4 bromodomain binder with a suitable attachment point for the linker.
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Synthesis of the VHL Ligand: Preparation of the hydroxyproline-based VHL ligand, also with a reactive group for linker conjugation.
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Linker Synthesis and Conjugation: Synthesis of the PEG-based linker and its sequential conjugation to the VHL ligand and then to the bromodomain ligand to form the final PROTAC molecule, ACBI1. Purification is typically performed using high-performance liquid chromatography (HPLC).
Western Blotting for Protein Degradation (DC₅₀ Determination)
This protocol is a standard method to quantify the degradation of a target protein upon treatment with a PROTAC.
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Cell Culture and Treatment:
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Seed cells (e.g., MV-4-11) in 6-well plates and allow them to adhere overnight.
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Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
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SDS-PAGE and Western Blotting:
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Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with a primary antibody against the target protein (e.g., anti-SMARCA2) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate and an imaging system.
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Probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the target protein band intensity to the loading control.
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Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ value.
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Cell Viability Assay
This assay measures the effect of the PROTAC on cell proliferation and viability.
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Cell Seeding:
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Seed cells in a 96-well plate at an appropriate density.
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Compound Treatment:
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Treat the cells with a serial dilution of the PROTAC.
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Incubation:
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Incubate the cells for a specified period (e.g., 72 hours).
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Viability Measurement:
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Add a cell viability reagent (e.g., CellTiter-Glo®) to the wells.
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Measure the signal (e.g., luminescence) using a plate reader.
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Data Analysis:
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Calculate cell viability as a percentage relative to the vehicle-treated control.
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Plot the viability against the PROTAC concentration to determine the IC₅₀ value.
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Conclusion
Dox-Ph-PEG1-Cl and its derivatives represent a valuable class of linkers for the development of potent and effective PROTACs. The successful design of ACBI1, a degrader of key oncogenic proteins, highlights the potential of this linker scaffold in advancing targeted protein degradation as a therapeutic strategy. This guide has provided a comprehensive overview of the chemical properties, synthesis, and biological application of this linker class, offering a valuable resource for researchers in the field of drug discovery and development. The provided experimental protocols and diagrams serve as a foundation for the design and evaluation of novel PROTACs utilizing similar chemical moieties.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding architecture of cancer-linked BAF protein complexes provides insight into disease | Broad Institute [broadinstitute.org]
- 3. The Many Roles of BAF (mSWI/SNF) and PBAF Complexes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
